Pyrimidine C2-Substitution Fundamentally Controls A2A Potency and Selectivity: Class Baseline
Within the N-pyrimidinyl-2-phenoxyacetamide series, published SAR shows that the nature of the pyrimidine C2-group is the dominant driver of both A2A potency and selectivity against the off-target A1 receptor. Compound 1 (C2-furan): A2A Ki = 0.6 nM, A1 Ki = 9.2 nM, only 17-fold selective. Substituting C2 to a fluorobenzylamino group (compound 3) raised selectivity to 87-fold (A2A Ki = 7.5 nM, A1 Ki = 650 nM) [1]. This 5-fold selectivity gain from a single substitution demonstrates that the target compound's 2-dimethylamino motif—untested in this published series—represents an unexplored pharmacophore whose potency and selectivity window relative to known leads is unknown and must be empirically determined.
| Evidence Dimension | A2A receptor binding affinity and A1 selectivity |
|---|---|
| Target Compound Data | Not yet measured in peer-reviewed A2A/A1 binding assays |
| Comparator Or Baseline | Compound 1 (C2-furan): A2A Ki = 0.6 nM, A1 Ki = 9.2 nM (17×). Compound 3 (C2-fluorobenzylamino): A2A Ki = 7.5 nM, A1 Ki = 650 nM (87×). |
| Quantified Difference | C2-modification alters A1 selectivity by up to ~5-fold and potency by >10-fold across structurally close analogs. |
| Conditions | Radioligand displacement assay using [³H]-ZM241385 at recombinant human A2A and A1 receptors (Neurocrine Biosciences/Almirall). |
Why This Matters
A research team requiring an N-pyrimidinyl-2-phenoxyacetamide with a specific selectivity window relative to A1 cannot safely assume that the dimethylamino-substituted scaffold will match the potency or selectivity profile of furan- or arylamino-substituted analogs—direct measurement is necessary.
- [1] Zhang, X., et al. (2008). Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists. Bioorg. Med. Chem. Lett., 18(6), 1778–1783. View Source
